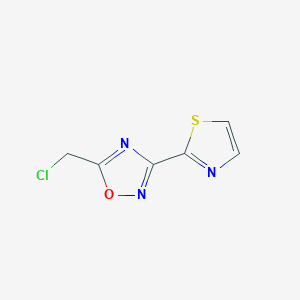![molecular formula C12H17N5O2S B3173943 {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine CAS No. 951523-69-6](/img/structure/B3173943.png)
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Descripción general
Descripción
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine is a synthetic organic compound that combines several functional groups, making it useful in diverse research areas
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis starts with the preparation of 5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazole, followed by nucleophilic substitution with a suitable ethylamine derivative.
Reaction Conditions: : Typical conditions involve an inert atmosphere, controlled temperatures (usually 0–50°C), and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to enhance yield and efficiency.
Optimization of reaction conditions to minimize side products and maximize purity is critical.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can occur under strong oxidizing agents, leading to sulfonyl derivatives.
Reduction: : Reductive conditions can break down the benzotriazole ring or reduce sulfonyl groups to thiols.
Substitution: : Commonly undergoes nucleophilic substitution at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
From oxidation: Sulfonyl-oxide derivatives.
From reduction: Amine or thiol derivatives.
From substitution: Various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in organic synthesis.
Functions as a ligand in coordination chemistry.
Biology
Studies involving enzyme inhibition.
Investigations into its potential as an antimicrobial agent.
Medicine
Industry
Utilized in the development of advanced materials.
Potential use in surface modification and coating processes.
Mecanismo De Acción
The compound's effects are primarily driven by its interaction with biological macromolecules. The sulfonyl group can form strong interactions with protein targets, whereas the benzotriazole moiety can participate in π-π stacking and hydrogen bonding. These interactions can disrupt or enhance the activity of enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
{2-[5-(Morpholin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine
Uniqueness
The combination of the pyrrolidine sulfonamide and benzotriazole moieties in {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine provides a unique balance of stability and reactivity, making it particularly versatile for various applications.
The presence of both sulfonyl and benzotriazole groups enhances its potential for diverse chemical interactions and mechanisms.
Does this cover what you need? If there's more you want to dive into, let me know!
Propiedades
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylbenzotriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c13-5-8-17-12-4-3-10(9-11(12)14-15-17)20(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNZDVHSHNILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(N=N3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride](/img/structure/B3173879.png)



![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)
![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)
![ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate](/img/structure/B3173929.png)
![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)
![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)
![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)
